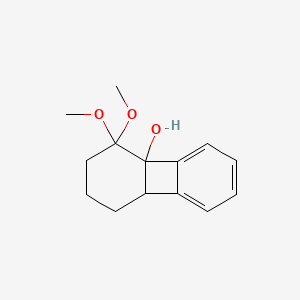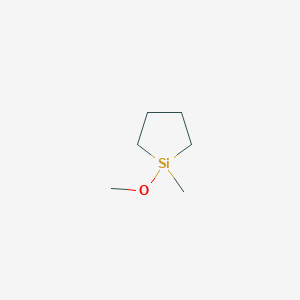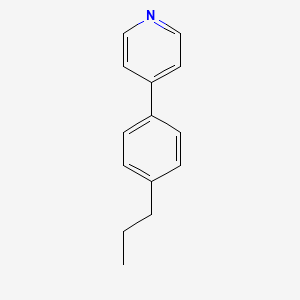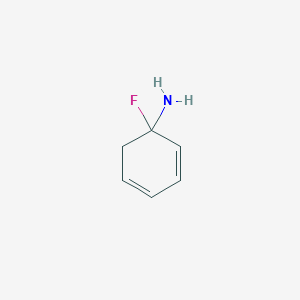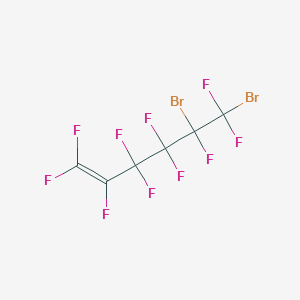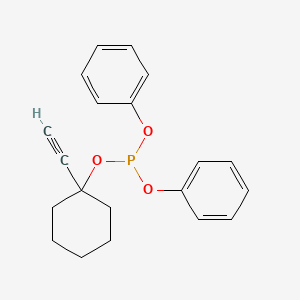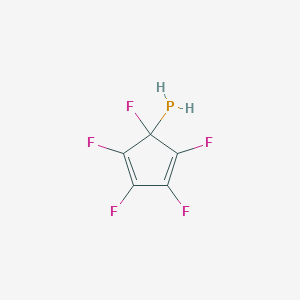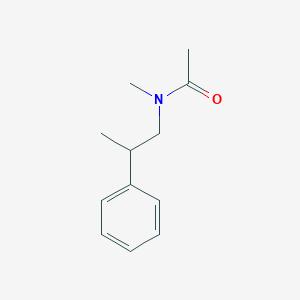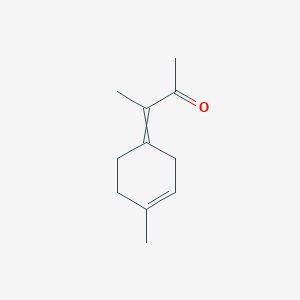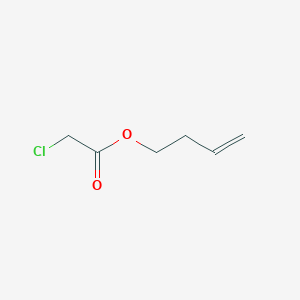
3-Buten-1-ol, chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-1-ol, chloroacetate: is an organic compound with the molecular formula C6H9ClO2 It is a derivative of 3-buten-1-ol, where the hydroxyl group is esterified with chloroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-buten-1-ol, chloroacetate typically involves the esterification of 3-buten-1-ol with chloroacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+ClCH2COOH→CH2=CHCH2CH2OCOCH2Cl+H2O
Industrial Production Methods:
In an industrial setting, the reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is heated to a temperature of around 60-80°C and maintained under reflux conditions. The product is then purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Buten-1-ol, chloroacetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-buten-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-Buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Buten-1-ol, chloroacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology:
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3-buten-1-ol, chloroacetate involves its reactivity as an ester. The chloroacetate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Buten-1-ol: The parent alcohol from which 3-buten-1-ol, chloroacetate is derived.
3-Buten-1-ol, dichloroacetate: A similar compound where the esterifying acid is dichloroacetic acid.
Uniqueness:
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent alcohol and other esters. The presence of the chloroacetate moiety allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90779-39-8 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
but-3-enyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4-9-6(8)5-7/h2H,1,3-5H2 |
InChI-Schlüssel |
IYUCKRIJZHJOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


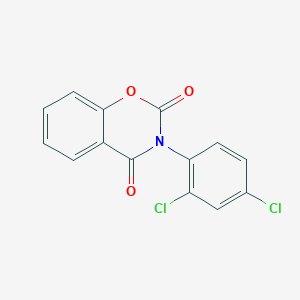

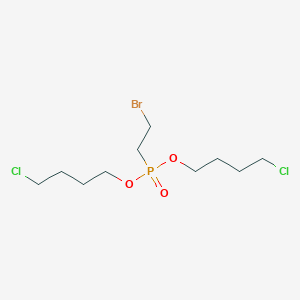
methanone](/img/structure/B14372107.png)
